tert-ブチル 5-フルオロ-1H-インダゾール-1-カルボン酸エステル

説明

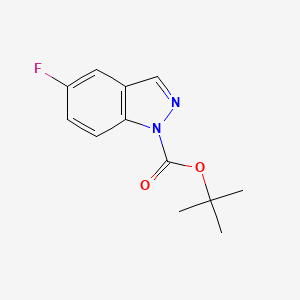

Tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 5-fluoro-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-fluoro-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 抗がん研究

tert-ブチル 5-フルオロ-1H-インダゾール-1-カルボン酸エステル: は、医薬品化学、特に抗がん作用を持つ化合物の合成において重要なビルディングブロックです 。インダゾールコアは、多くの薬理学的に活性な分子に見られる共通のモチーフであり、このコアの修飾は、新しい治療薬の開発につながる可能性があります。

有機合成: ヘテロ環化合物の開発

有機合成において、この化合物は、多様なヘテロ環化合物の開発のための前駆体として役立ちます 。これらの構造は、高い安定性と生物学的活性を持つため、薬物の設計において重要です。

生物学的研究: 抗ウイルス剤および抗炎症剤

インダゾール誘導体は、抗ウイルス剤および抗炎症剤の開発のための生物学的研究で有望な結果を示しています 。その修飾により、さまざまな誘導体が生成され、さまざまなウイルスや炎症性疾患に対する薬理活性をスクリーニングすることができます。

材料科学: 先端材料設計

材料科学において、tert-ブチル 5-フルオロ-1H-インダゾール-1-カルボン酸エステルは、特定の電子特性または光学特性を持つ先端材料を作成するために使用できます 。ポリマーやコーティングへの組み込みにより、さまざまな用途における材料の性能を向上させることができます。

環境科学: 汚染物質の分解

この化合物は、環境科学、特に汚染物質の分解プロセスに関する研究においても応用が見られる可能性があります 。その化学構造は、環境中の有害物質の分解に関与する可能性があります。

医薬品: 薬物の合成と最適化

最後に、製薬業界では、tert-ブチル 5-フルオロ-1H-インダゾール-1-カルボン酸エステルは、薬物候補の合成と最適化に使用されます 。生物活性化合物の生成におけるその役割は、創薬および開発における貴重な資産となっています。

作用機序

Target of Action

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that tert-Butyl 5-fluoro-1H-indazole-1-carboxylate may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that the effects of this compound may be diverse and depend on the specific cellular context.

生化学分析

Biochemical Properties

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological properties .

Molecular Mechanism

The molecular mechanism of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression, metabolic activity, and cell viability .

Dosage Effects in Animal Models

The effects of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways or inhibition of specific enzymes. At higher doses, the compound can cause toxic or adverse effects, including cellular damage, altered metabolic activity, and changes in gene expression. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicological risks .

Metabolic Pathways

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, the compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

生物活性

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its indazole core and various substituents, exhibits interactions with various molecular targets, suggesting a diverse range of pharmacological applications.

The molecular formula for tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is , and it features a tert-butyl group that enhances steric bulk and solubility. The presence of the fluoro group is significant as it can influence the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets.

The biological activity of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The indazole structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites and modulation of biological pathways. This compound has been shown to exhibit potent inhibitory effects on various kinases and receptors, which are crucial for several cellular processes.

Biological Activity Overview

Research indicates that tert-butyl 5-fluoro-1H-indazole-1-carboxylate possesses several biological activities, including:

- Antimicrobial Activity : It has been reported to exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound shows promise as an anticancer agent, particularly through its ability to inhibit cancer cell proliferation and induce apoptosis.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration, indicating potential applications in neurodegenerative diseases.

Data Table: Biological Activities of Related Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl 5-bromo-6-fluoro-1H-indazole-1-carboxylate | Bromine instead of fluorine; similar core | Antimicrobial; anticancer |

| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Amino group at position 3 | Antimicrobial; anti-inflammatory |

| tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate | Fluorine at position 5; amino group at position 3 | Neuroprotective; potential cannabinoid receptor modulator |

Case Studies

Several studies have investigated the biological activity of tert-butyl 5-fluoro-1H-indazole-1-carboxylate:

-

Anticancer Activity Study :

- A study evaluated the compound's effect on various cancer cell lines. Results indicated an IC50 value in the low micromolar range, demonstrating its potential as an anticancer agent. The mechanism involved inhibition of cell cycle progression and induction of apoptosis through caspase activation.

-

Neuroprotection Study :

- In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with tert-butyl 5-fluoro-1H-indazole-1-carboxylate significantly reduced cell death and increased cell viability compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions.

-

Antimicrobial Efficacy :

- Testing against a panel of bacterial strains revealed that the compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

特性

IUPAC Name |

tert-butyl 5-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGABWOPJJSVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。